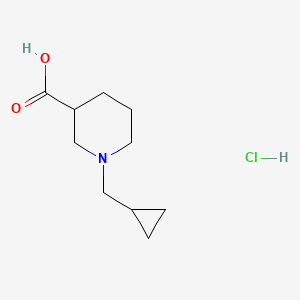
1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is structurally interesting due to the presence of a cyclopropylmethyl group, which may influence its pharmacological properties. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 229.72 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is believed to act as an inhibitor of certain pathways involved in cell proliferation and apoptosis.
Target Enzymes and Receptors
- Fibroblast Growth Factor Receptors (FGFRs) : Similar compounds have shown potent inhibition of FGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Cathepsin K (Cat K) : The compound exhibits inhibitory activity against Cat K, which is crucial for bone resorption processes. This inhibition has implications for treating osteoporosis .
Biological Activity
Research indicates that this compound possesses various biological activities, including:
- Anticancer Properties : The compound has demonstrated efficacy in inhibiting the growth of several cancer cell lines by inducing apoptosis and inhibiting cell migration .
- Anti-inflammatory Effects : Initial studies suggest potential anti-inflammatory properties, although further research is needed to clarify these effects.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of the compound:
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.5 | Induction of apoptosis |
| Study 2 | MDA-MB-231 (Breast Cancer) | 12.3 | Inhibition of migration |
| Study 3 | RAW264.7 (Macrophages) | 10.0 | Anti-inflammatory activity |
These studies indicate that the compound effectively inhibits cancer cell proliferation and may modulate inflammatory responses.
Animal Model Studies
In vivo studies have shown that administration of the compound in animal models led to significant reductions in tumor sizes without notable toxicity:
- Dosage : Administered at 5 mg/kg body weight.
- Results : Tumor volume decreased by approximately 40% compared to control groups.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High tissue distribution with significant accumulation in liver and lungs.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)9-2-1-5-11(7-9)6-8-3-4-8;/h8-9H,1-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTGIGJUVLYXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















